Cas no 878717-28-3 (2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine)

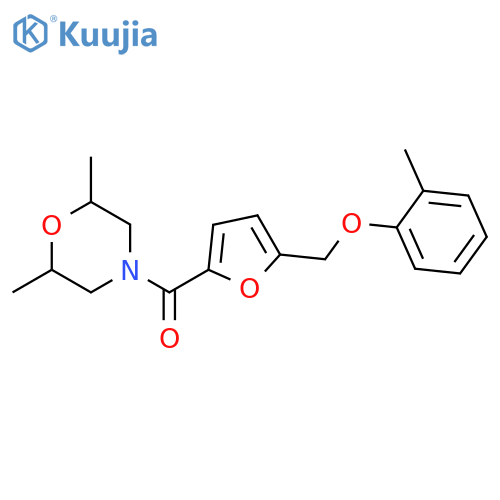

878717-28-3 structure

商品名:2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine

CAS番号:878717-28-3

MF:C19H23NO4

メガワット:329.39022564888

CID:5438702

2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine 化学的及び物理的性質

名前と識別子

-

- (2,6-dimethylmorpholin-4-yl)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanone

- 2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine

-

- インチ: 1S/C19H23NO4/c1-13-6-4-5-7-17(13)22-12-16-8-9-18(24-16)19(21)20-10-14(2)23-15(3)11-20/h4-9,14-15H,10-12H2,1-3H3

- InChIKey: DSIKCOUIGWNXFO-UHFFFAOYSA-N

- ほほえんだ: C(N1CC(C)OC(C)C1)(C1=CC=C(COC2=CC=CC=C2C)O1)=O

2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3215-0104-3mg |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-2mg |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-5mg |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-1mg |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-2μmol |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-10μmol |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-10mg |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-4mg |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-5μmol |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3215-0104-20μmol |

2,6-dimethyl-4-{5-[(2-methylphenoxy)methyl]furan-2-carbonyl}morpholine |

878717-28-3 | 90%+ | 20μl |

$79.0 | 2023-04-27 |

2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

878717-28-3 (2,6-dimethyl-4-{5-(2-methylphenoxy)methylfuran-2-carbonyl}morpholine) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量